molecular formula C11H12N4O B6599167 N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 214541-36-3

N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6599167
CAS No.: 214541-36-3
M. Wt: 216.24 g/mol
InChI Key: OIRRHQNBXRKCSW-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Chemistry: N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound’s potential medicinal applications include its use as an antifungal, antibacterial, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a useful intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the scalability and cost-effectiveness of the process .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting biological pathways. For example, it may inhibit enzymes involved in cell division, leading to its potential use as an anticancer agent . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dimethylcarboxamide group enhances its solubility and reactivity, making it a versatile compound in various applications .

Properties

IUPAC Name

N,N-dimethyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-14(2)11(16)10-8-15(13-12-10)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRRHQNBXRKCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213181
Record name N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214541-36-3
Record name N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214541-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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